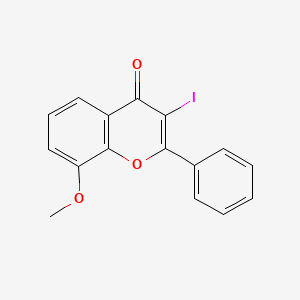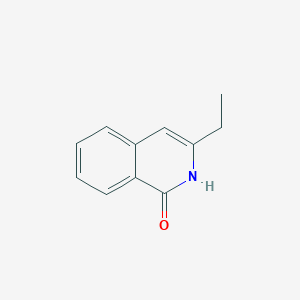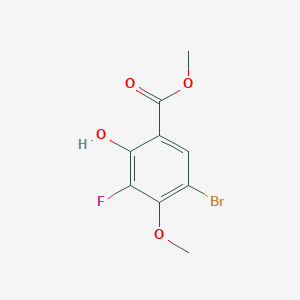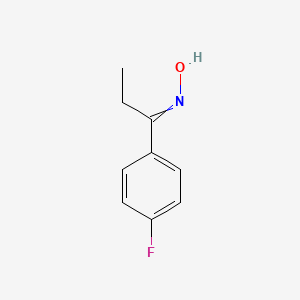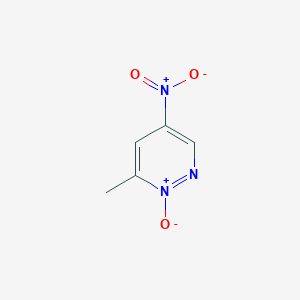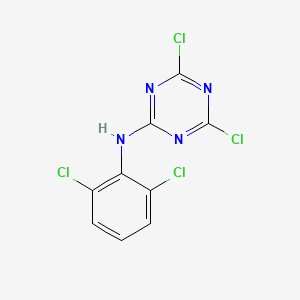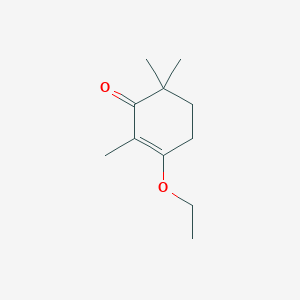![molecular formula C17H25N3O5 B8298702 diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate
Übersicht
Beschreibung
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is an organic compound that serves as an important intermediate in organic synthesis. It is primarily used in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by its crystalline powder form, white to light yellow in color, and has a molecular formula of C14H21N3O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
Step 2: The oximidomalonate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate.
Step 3:
-
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
-
Alkylation
-
Hydrolysis and Decarboxylation
- The compound can be hydrolyzed and decarboxylated to yield α-amino acids. This involves the hydrolysis of ester groups followed by decarboxylation under acidic conditions .
Common Reagents and Conditions
Reagents: Sodium ethoxide, benzyl chloride, hydrochloric acid.
Conditions: Reactions are typically carried out in ethanol or other suitable solvents at controlled temperatures.
Major Products
Wissenschaftliche Forschungsanwendungen
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of α-amino acids and other complex organic molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics like lincomycin.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate involves its role as a building block in organic synthesis. It participates in various chemical reactions, leading to the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: A simpler analog used in similar synthetic applications.
Diethyl malonate: Used as a starting material for the synthesis of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate.
Uniqueness
Eigenschaften
Molekularformel |
C17H25N3O5 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C17H25N3O5/c1-5-24-15(22)17(20-12(4)21,16(23)25-6-2)8-7-13-9-11(3)10-14(18)19-13/h9-10H,5-8H2,1-4H3,(H2,18,19)(H,20,21) |
InChI-Schlüssel |
HGVYXVBMCUNZJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1=NC(=CC(=C1)C)N)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8298624.png)
